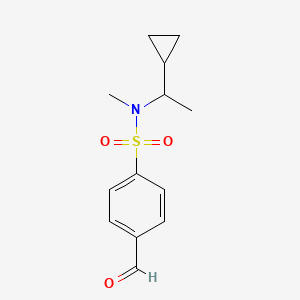
7-Chloro-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C(_9)H(_8)ClN. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 7th position and a partially saturated isoquinoline ring, making it a significant molecule in various chemical and pharmaceutical applications.
作用机制
Target of Action
The primary target of 7-Chloro-3,4-dihydroisoquinoline is the mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with its target, potentially altering the kinase’s activity and influencing downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by MAPK10. These could include pathways involved in cellular stress responses, apoptosis, and neuronal signaling. The specific pathways and their downstream effects need further investigation .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could influence the bioavailability of the compound, but more detailed studies are needed to confirm these findings.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues in which MAPK10 is expressed and active. Given MAPK10’s role in cellular stress responses and apoptosis, the compound could potentially influence these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C , suggesting that moisture and temperature could affect its stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the chlorination of 3,4-dihydroisoquinoline. One common method includes the use of thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 7th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-chloroisoquinoline. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can lead to the formation of 7-chloro-1,2,3,4-tetrahydroisoquinoline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or neutral medium.
Reduction: H(_2) gas with Pd/C catalyst.
Substitution: NaOCH(_3) in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: 7-chloroisoquinoline.
Reduction: 7-chloro-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
科学研究应用
7-Chloro-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the treatment of neurological disorders and as anti-cancer agents.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
相似化合物的比较
7-Chloroisoquinoline: Lacks the dihydro component, making it fully aromatic.
3,4-Dihydroisoquinoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
7-Bromo-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the specific positioning of the chlorine atom and the partially saturated ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications.
属性
IUPAC Name |
7-chloro-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMZULEYMEMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)

![2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2823569.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)



![2,4-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B2823578.png)


![5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2823582.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)
